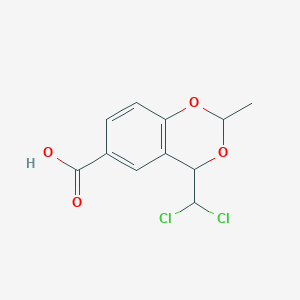
4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid
Description
4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid is an organic compound known for its unique structure and properties It is a derivative of benzodioxine, a bicyclic compound containing a benzene ring fused with a dioxine ring
Properties
CAS No. |
61720-24-9 |
|---|---|
Molecular Formula |
C11H10Cl2O4 |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
4-(dichloromethyl)-2-methyl-4H-1,3-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O4/c1-5-16-8-3-2-6(11(14)15)4-7(8)9(17-5)10(12)13/h2-5,9-10H,1H3,(H,14,15) |
InChI Key |
TZKAHSUKHGHQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(C2=C(O1)C=CC(=C2)C(=O)O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid typically involves multiple steps. One common method includes the chloromethylation of a benzodioxine derivative, followed by carboxylation. The reaction conditions often require the use of catalysts such as zinc iodide and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, utilizing chlorosulfonic acid and dimethoxymethane in the presence of zinc iodide as a catalyst. The reaction is carried out under controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as formylation, where a formyl group is introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and formylating agents like dichloromethyl methyl ether for substitution .
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its strong mutagenic properties.
Dichloromethane: A simpler organochlorine compound used as a solvent.
Uniqueness
4-(Dichloromethyl)-2-methyl-2H,4H-1,3-benzodioxine-6-carboxylic acid is unique due to its benzodioxine structure, which imparts specific chemical reactivity and potential biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


